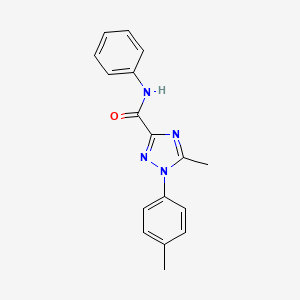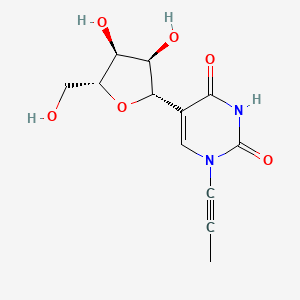![molecular formula C34H26BNO2 B13358503 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole](/img/structure/B13358503.png)
9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole is a complex organic compound that has garnered significant interest in the field of materials science and organic electronics. This compound features a unique structure combining a boron-containing anthracene derivative with a carbazole moiety, making it a promising candidate for various applications, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
The synthesis of 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole typically involves multi-step organic reactions. The process begins with the preparation of the boron-containing anthracene derivative, followed by the introduction of the carbazole unit. Key steps include:
Formation of the Boron-Containing Anthracene Derivative: This involves the reaction of anthracene with boron reagents under controlled conditions to introduce the boron atom into the anthracene structure.
Coupling with Carbazole: The boron-containing anthracene derivative is then coupled with 1,3,6,8-tetramethylcarbazole using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields.
Chemical Reactions Analysis
9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using electrophilic or nucleophilic reagents
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
The unique structure and properties of 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole make it valuable in various scientific research applications:
Organic Electronics: The compound is used in the development of OLEDs due to its excellent electroluminescent properties and high thermal stability.
Materials Science: It serves as a building block for the synthesis of advanced materials with applications in sensors, photovoltaics, and other optoelectronic devices.
Biological Studies: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and sensing applications.
Mechanism of Action
The mechanism by which 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole exerts its effects is primarily related to its electronic structure. The boron atom in the anthracene derivative acts as a Lewis acid, facilitating interactions with Lewis bases. This interaction can lead to changes in the electronic properties of the compound, making it suitable for use in optoelectronic devices .
Comparison with Similar Compounds
Similar compounds to 9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-1,3,6,8-tetramethyl-9H-carbazole include other boron-containing anthracene derivatives and carbazole-based materials. Some examples are:
5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene (DOBNA): This compound shares the boron-containing anthracene core but lacks the carbazole moiety.
9-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)-9,9′′-diphenyl-9H,9′H,9′′H-3,3′6′,3′′-tercarbazole (3CzTB): This compound features a similar structure with additional phenyl groups, enhancing its electronic properties.
The uniqueness of this compound lies in its combination of the boron-containing anthracene core with the carbazole moiety, providing a balance of electronic and structural properties that are advantageous for various applications.
Properties
Molecular Formula |
C34H26BNO2 |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
9-(8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaen-11-yl)-1,3,6,8-tetramethylcarbazole |
InChI |
InChI=1S/C34H26BNO2/c1-19-13-21(3)33-24(15-19)25-16-20(2)14-22(4)34(25)36(33)23-17-30-32-31(18-23)38-29-12-8-6-10-27(29)35(32)26-9-5-7-11-28(26)37-30/h5-18H,1-4H3 |
InChI Key |
GNDFWTQHQVXHQB-UHFFFAOYSA-N |
Canonical SMILES |
B12C3=CC=CC=C3OC4=CC(=CC(=C41)OC5=CC=CC=C25)N6C7=C(C=C(C=C7C8=CC(=CC(=C86)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-adamantylsulfanyl)methyl]-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358420.png)
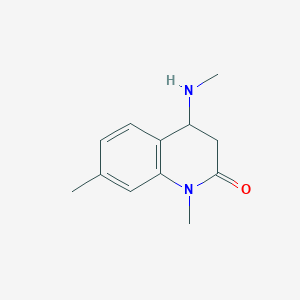
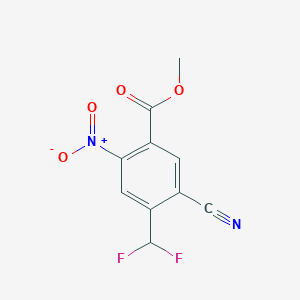
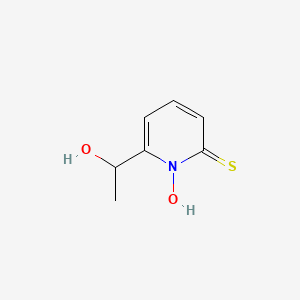
![3-[6-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358438.png)
![6-(3-Methylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358440.png)
![ethyl 4-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13358444.png)
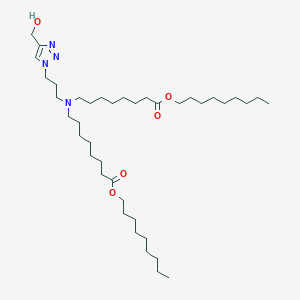
![6-(2,3-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358449.png)
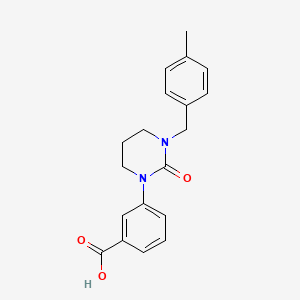
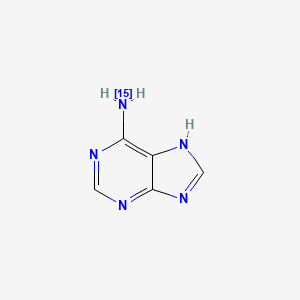
![ethyl 2-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13358457.png)
